![molecular formula C11H15NO B2785564 (3-Pyrrolidin-3-ylphenyl)methanol CAS No. 1260824-33-6](/img/structure/B2785564.png)
(3-Pyrrolidin-3-ylphenyl)methanol
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Overview
Description
“(3-Pyrrolidin-3-ylphenyl)methanol” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of “(3-Pyrrolidin-3-ylphenyl)methanol” is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is influenced by the stereochemistry of the molecule, which is determined by the stereogenicity of carbons .Scientific Research Applications
Fuel Cell Applications
(3-Pyrrolidin-3-ylphenyl)methanol: can be utilized in the development of advanced materials for catalytic methanol conversion in fuel cells. Methanol serves as an important liquid fuel for hydrogen storage and in-situ generation due to its high energy density and low conversion temperature. In fuel cell applications, methanol conversion pathways include steam reforming of methanol, partial oxidation of methanol, and oxidative steam reforming of methanol .
Biomethanol Production
The compound can play a role in the production of biomethanol from lignocellulosic biomass, which is suitable for gasification-based biomethanol production. Biomethanol combustion reduces nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminates sulfur oxide emission. It can be used as a complementary fuel with diesel, natural gas, and dimethyl ether, improving fuel economy, thermal efficiency, and reducing greenhouse gas emissions .
Organic Synthesis
In organic synthesis, (3-Pyrrolidin-3-ylphenyl)methanol can be used as a C1 source due to its low cost, abundance, and biodegradability. It is crucial for synthesizing high-value-added compounds through various electrochemical and photochemical reactions .
Environmental Impact Reduction
This compound’s application in the production of cleaner energies such as biomethanol contributes to the reduction of the environmental impact caused by non-renewable fuel-energy sources. Its use supports the transition to a carbon-neutral or negative economy by rebalancing carbon dioxide emissions with natural or engineered removal processes .
Energy Storage
(3-Pyrrolidin-3-ylphenyl)methanol: can be involved in energy storage solutions due to methanol’s simplicity as a molecule for energy storage. It offers significant advantages over other renewable energy sources like wind and solar power in terms of energy density, storage, and intermittency .
Techno-Economic Analysis
The compound can be part of techno-economic analyses to evaluate the viability of methanol as a fuel. This includes assessing the cost and yield of biomethanol based on feedstock characteristics, initial investment, and plant location .
Advanced Material Design
In the field of advanced materials, (3-Pyrrolidin-3-ylphenyl)methanol can contribute to the design of catalysts for methanol conversion. Strategies to enhance the catalytic activity and comprehensive performance of these materials are critical for efficient methanol reforming .
Hydrogen Generation
Lastly, the compound can be used in hydrogen generation from methanol reforming. This is particularly relevant for supplying hydrogen to fuel cells, with the potential to benefit both fundamental research and practical applications in fuel cell technology .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been associated with bioactive molecules with target selectivity .
Mode of Action
It’s known that the stereocenters present in pyrrolidine scaffolds allow medicinal chemists to develop molecules with the most suitable configurations to fit into the ligand binding site of a target protein . This suggests that (3-Pyrrolidin-3-ylphenyl)methanol may interact with its targets in a similar manner.
Biochemical Pathways
Methanol, a potential component of this compound, has been studied for its role in the synthetic β-alanine pathway, which is involved in the conversion of methanol into 3-hydroxypropionic acid .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that (3-pyrrolidin-3-ylphenyl)methanol may have similar effects .
properties
IUPAC Name |
(3-pyrrolidin-3-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-9-2-1-3-10(6-9)11-4-5-12-7-11/h1-3,6,11-13H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMJNKGYVVMXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pyrrolidin-3-ylphenyl)methanol |
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